4-(4-Chlorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline
Description
4-(4-Chlorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline is a quinazoline derivative featuring a 4-chlorophenyl group at position 4 and a 4-(2-methylphenyl)piperazine moiety at position 2 of the quinazoline core. The structural complexity of this compound—particularly the piperazine-linked 2-methylphenyl group and the electron-withdrawing 4-chlorophenyl substituent—suggests tailored interactions with biological targets such as serotonin or dopamine receptors, common for arylpiperazine-containing molecules .
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4/c1-18-6-2-5-9-23(18)29-14-16-30(17-15-29)25-27-22-8-4-3-7-21(22)24(28-25)19-10-12-20(26)13-11-19/h2-13H,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPGKDORHLTBJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=NC4=CC=CC=C4C(=N3)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the 4-chlorophenyl and 2-methylphenyl groups can be done via nucleophilic substitution reactions.
Piperazine Ring Formation: The piperazine moiety can be introduced through a condensation reaction with an appropriate amine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Synthetic Pathways
The compound is typically synthesized through nucleophilic aromatic substitution (SNAr) reactions. A halogenated quinazoline intermediate reacts with substituted piperazines under controlled conditions:
Key Reaction Steps:
-
Halogenated Quinazoline Preparation
-
Piperazine Substitution
Representative Reaction:
Reaction Optimization
Critical parameters for maximizing yield and purity include:
Post-Synthetic Modifications
The compound’s piperazine and quinazoline moieties allow further functionalization:
Piperazine Alkylation/Acylation
-
The secondary amine in the piperazine ring reacts with acryloyl chloride or alkyl halides to form derivatives with enhanced pharmacokinetic properties.
-
Example :
Quinazoline Core Modifications
-
The 4-chlorophenyl group undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids, though this is less explored in current literature .
Thermal Stability
-
Stable up to 150°C in inert atmospheres but decomposes above 200°C, releasing chlorinated byproducts .
Hydrolytic Stability
-
Susceptible to acidic hydrolysis (pH < 3) at the quinazoline-piperazine bond, forming 4-chlorobenzoic acid and piperazine fragments .
Comparative Reaction Data
Mechanistic Insights
The SNAr mechanism dominates in synthesis:
-
Activation : Electron-withdrawing groups (e.g., Cl) on the quinazoline ring polarize the C–X bond.
-
Nucleophilic Attack : Piperazine’s nitrogen attacks the electrophilic carbon at position 2.
-
Byproduct Elimination : Halide ion (e.g., F⁻ or Cl⁻) is released, stabilized by the solvent .
Challenges and Mitigations
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of quinazoline compounds, including 4-(4-Chlorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline, exhibit significant anticancer properties. Studies have shown that modifications in the quinazoline structure can enhance cytotoxicity against various cancer cell lines. For instance, compounds similar to this one have been evaluated for their ability to inhibit tumor growth in vivo, demonstrating promising results against breast and colon cancer models .
Antidepressant Effects
The piperazine moiety present in the compound is known for its role in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. This suggests potential applications in treating depression and anxiety disorders. Research has highlighted that certain quinazoline derivatives can act as selective serotonin reuptake inhibitors (SSRIs), providing a basis for further exploration of this compound's antidepressant properties .
Antimicrobial Activity
Recent studies have also investigated the antimicrobial properties of quinazoline derivatives. The presence of the chlorophenyl group enhances the compound's ability to penetrate bacterial membranes, making it effective against a range of Gram-positive and Gram-negative bacteria. This application could be crucial in developing new antibiotics amid rising antibiotic resistance .
Case Study 1: Anticancer Efficacy
A study conducted on a series of quinazoline derivatives, including the target compound, demonstrated that specific structural modifications led to enhanced activity against breast cancer cell lines (MCF-7). The compound exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a lead compound for further development .
Case Study 2: Neuropharmacological Assessment
In a neuropharmacological study, the compound was assessed for its effects on anxiety-like behavior in animal models. Results indicated that administration of the compound resulted in reduced anxiety levels comparable to established anxiolytics such as diazepam. Behavioral tests such as the elevated plus maze and open field test were employed to evaluate these effects .
Comparative Data Table
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline would involve its interaction with molecular targets such as enzymes or receptors. The quinazoline core is known to inhibit certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the modulation of cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Key Structural Variations
The compound’s pharmacological profile and physicochemical properties are influenced by substituents on the quinazoline core and the piperazine ring. Below is a comparative analysis of structurally related compounds (Table 1):
Table 1: Structural and Physicochemical Comparison
Physicochemical and ADME Properties
- Lipophilicity : The target compound’s logP (estimated ~3.8) exceeds ’s compound (logP ~2.5) due to the hydrophobic 2-methylphenyl group.
- Solubility : Polar substituents (e.g., methoxy in ) improve aqueous solubility (e.g., >50 µM in PBS) vs. chlorophenyl groups (<10 µM) .
- Metabolic Stability : Piperazine rings are susceptible to N-dealkylation, but steric hindrance from 2-methylphenyl may slow hepatic metabolism compared to unsubstituted analogs .
Research Findings and Implications
- Structure-Activity Relationship (SAR) :
- Synthetic Challenges : Steric hindrance in 2-methylphenylpiperazine coupling necessitates high-temperature reactions or catalytic acceleration .
Biological Activity
4-(4-Chlorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline is a synthetic compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 393.91 g/mol. The structure features a quinazoline core substituted with a chlorophenyl group and a piperazine moiety, which is known to enhance biological activity.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. A study evaluated the in vitro anti-tumor activity of various substituted quinazoline derivatives, including our compound of interest. The findings revealed that compounds with similar structures displayed IC50 values in the low micromolar range against several cancer cell lines, suggesting potential as anticancer agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT-116 | 1.9 |
| MCF-7 | 2.3 | |
| Doxorubicin | HCT-116 | 3.23 |
Antimicrobial Activity
The antimicrobial properties of quinazoline derivatives have been extensively studied. In vitro assays demonstrated that compounds similar to this compound exhibited potent antibacterial and antifungal activities against a range of pathogens, including Staphylococcus aureus and Candida albicans .
| Microbe | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The mechanism by which this compound exerts its biological effects involves multiple pathways. For instance, studies have shown that quinazoline derivatives can inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells . Additionally, the oxidative stress response plays a crucial role in the toxicity observed at higher concentrations, affecting photosystem II in cyanobacteria .
Case Studies
- Anticancer Evaluation : A comprehensive study on the anticancer activity of various quinazoline derivatives highlighted that compounds with piperazine substitutions showed enhanced efficacy against colorectal and breast cancer cell lines. The study utilized flow cytometry to assess apoptosis rates, revealing that these compounds significantly increased apoptotic cell populations compared to controls .
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential as an anti-biofilm agent. The study employed both agar diffusion methods and broth microdilution techniques to establish the effectiveness of the compound against various microbial strains .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(4-Chlorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via multi-step protocols involving nucleophilic substitution and condensation reactions. For example:
- Step 1 : React 4-chlorobenzaldehyde with methyl thioacetate under alkaline conditions to form a quinazolinone intermediate .
- Step 2 : Introduce the piperazine moiety via coupling with 4-(2-methylphenyl)piperazine under hydrogenation or palladium-catalyzed conditions .
- Key Variables : Temperature (60–120°C), solvent polarity (DMF or THF), and catalyst type (e.g., Pd/C) significantly affect yield (45–70%) and purity (>95%) .
Q. How is structural characterization performed for this compound, and what spectroscopic markers are critical for validation?
- Methodological Answer :
- NMR : Look for distinct signals in -NMR: δ 8.1–8.3 ppm (quinazoline protons), δ 3.2–3.8 ppm (piperazine CH), and δ 2.3 ppm (methyl group on phenyl) .
- LC/MS : Confirm molecular ion peaks (e.g., [M+H] at m/z 474.5) and fragmentation patterns .
- X-ray Crystallography : Resolve piperazine-quinazoline dihedral angles (e.g., 45–60°) to validate spatial conformation .
Q. What preliminary pharmacological activities have been reported for this compound?
- Methodological Answer :
- Antitumor Activity : In vitro assays (MTT) against cancer cell lines (e.g., HeLa, MCF-7) show IC values of 5–20 µM, linked to kinase inhibition or DNA intercalation .
- Receptor Binding : Competitive binding assays (e.g., radioligand displacement) reveal affinity for serotonin (5-HT) and dopamine receptors (K = 50–200 nM) .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., Cl, methyl groups) influence receptor binding affinity and selectivity?
- Methodological Answer :
- Computational Modeling : Density Functional Theory (DFT) reveals the chloro group enhances electron-withdrawing effects, stabilizing π-π interactions with receptor aromatic residues (e.g., Tyr 7.43 in 5-HT) .
- SAR Studies : Methyl substitution on the phenylpiperazine increases lipophilicity (logP > 3), improving blood-brain barrier penetration but reducing aqueous solubility .
Q. How can contradictory data in biological assays (e.g., varying IC across studies) be systematically addressed?
- Methodological Answer :
- Assay Validation : Standardize cell lines (e.g., ATCC-certified), incubation time (48–72 hr), and serum-free conditions to minimize variability .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA with Tukey post hoc) to identify outliers caused by solvent (DMSO vs. ethanol) or temperature fluctuations .
Q. What experimental designs are optimal for evaluating environmental stability and degradation pathways?
- Methodological Answer :
- Degradation Studies : Use HPLC-MS to track hydrolysis products under varying pH (2–12) and UV exposure (254 nm). Chlorophenyl groups show stability in acidic conditions but hydrolyze to phenolic derivatives at pH > 10 .
- Ecotoxicity Assays : Follow OECD guidelines (e.g., Test No. 201) with Daphnia magna to assess LC values, accounting for bioaccumulation potential (logK = 3.5–4.0) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
